molecular formula C13H9BrF3NO2S B4841731 N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide

N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B4841731
M. Wt: 380.18 g/mol
InChI Key: YYTIJAMJFDUHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide, commonly known as BTF, is a chemical compound that has been widely used in scientific research due to its unique properties. BTF is a sulfonamide derivative that contains a bromine atom and a trifluoromethyl group, making it a highly reactive and versatile compound.

Mechanism of Action

BTF inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This mechanism of action has been exploited in the development of drugs that target carbonic anhydrase, such as acetazolamide and dorzolamide.
Biochemical and Physiological Effects
BTF has been shown to have a number of biochemical and physiological effects. Its inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. BTF has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

BTF has several advantages for use in lab experiments. Its high reactivity and versatility make it a useful tool for studying various biological processes. However, its inhibition of carbonic anhydrase can also lead to unwanted side effects, such as metabolic acidosis and electrolyte imbalances. Careful consideration should be given to the dosage and administration of BTF in lab experiments to minimize these effects.

Future Directions

There are several future directions for the use of BTF in scientific research. One potential application is in the development of new treatments for glaucoma, as BTF has been shown to decrease the production of aqueous humor in the eye. Another potential application is in the development of new anti-inflammatory drugs, as BTF has been shown to have anti-inflammatory properties. Further studies are needed to fully understand the potential of BTF in these and other areas of research.

Scientific Research Applications

BTF has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. BTF has also been used to study the role of carbonic anhydrase in cancer cells, as its inhibition can lead to a decrease in tumor growth.

properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO2S/c14-12-7-6-9(8-11(12)13(15,16)17)18-21(19,20)10-4-2-1-3-5-10/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTIJAMJFDUHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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